1-Butoxy-3,5-difluorobenzene

説明

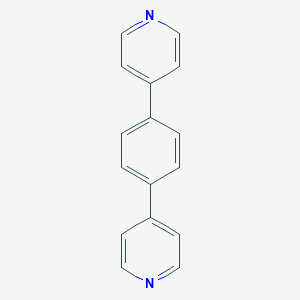

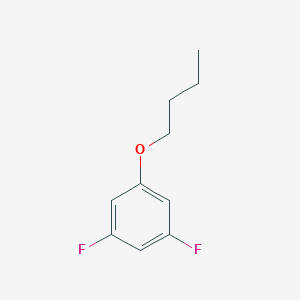

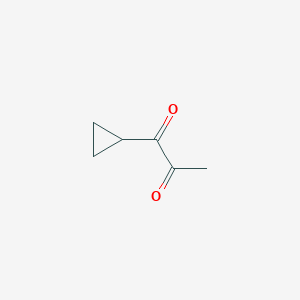

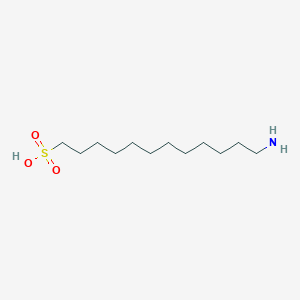

1-Butoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2O . It has a molecular weight of 186.198 g/mol .

Synthesis Analysis

The synthesis of 1-Butoxy-3,5-difluorobenzene could potentially involve electrophilic aromatic substitution . A continuous-flow double diazotization method has been reported for the synthesis of m-difluorobenzene, which could be a similar process for 1-Butoxy-3,5-difluorobenzene .Molecular Structure Analysis

The molecular structure of 1-Butoxy-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butoxy group attached .科学的研究の応用

Synthesis and Catalysis

Ultrasound-Assisted Synthesis : 1-Butoxy-4-nitrobenzene, closely related to 1-Butoxy-3,5-difluorobenzene, was synthesized using ultrasound-assisted organic solvent conditions, catalyzed by a new multi-site phase-transfer catalyst. This approach notably enhanced the reaction's efficiency compared to traditional methods without ultrasound (Harikumar & Rajendran, 2014).

Materials and Chemical Properties

Intermolecular Interactions and Crystal Structure : Studies have revealed the nuanced intermolecular interactions in similar fluoroaromatic compounds like 1,2,3,5-tetrafluorobenzene, highlighting the role of C–H⋯F–C hydrogen bonding and short F⋯F separations in determining the crystal structure. These findings underscore the complex interaction forces in such molecules, which could be pertinent to 1-Butoxy-3,5-difluorobenzene as well (Thakur et al., 2010).

Energy Storage and Battery Technology

Overcharge Protection in Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), structurally related to 1-Butoxy-3,5-difluorobenzene, have been explored for their potential in enhancing the safety of lithium-ion batteries through overcharge protection. Such additives can prevent battery overcharge by acting as redox shuttles, stabilizing the energy storage system (Zhang et al., 2010).

Environmental and Biodegradation Studies

Biodegradation of Fluoroaromatic Compounds : Research has delved into the biodegradation of difluorobenzenes, compounds related to 1-Butoxy-3,5-difluorobenzene, assessing the microbial degradation capabilities of specific bacterial strains. Understanding the biodegradation pathways of such compounds is crucial for evaluating their environmental impact and potential bioremediation strategies (Moreira et al., 2009).

Safety and Hazards

特性

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3,5-difluorobenzene | |

CAS RN |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)